molecular formula C9H11NO3S B13215607 2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide

2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide

Cat. No.: B13215607
M. Wt: 213.26 g/mol
InChI Key: ICYWQOXRZFLKKL-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide is a chemical compound with the molecular formula C₉H₁₁NO₃S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide typically involves the reaction of benzofuran derivatives with sulfonamide reagents. One common method includes the condensation of 2,3-dihydrobenzofuran with methanesulfonamide under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as photochemical reactions and catalytic processes can enhance the efficiency and scalability of production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, alcohols, and various substituted benzofuran derivatives .

Scientific Research Applications

2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1-benzofuran-3-ylmethanesulfonamide is unique due to its combination of the benzofuran core and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-3-ylmethanesulfonamide

InChI

InChI=1S/C9H11NO3S/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H2,10,11,12)

InChI Key

ICYWQOXRZFLKKL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)CS(=O)(=O)N

Origin of Product

United States

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